N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as BOMI, is a chemical compound that has gained attention in scientific research due to its potential biological applications. BOMI is a small molecule that can be synthesized in the laboratory and has been shown to have bioactive properties that make it a promising candidate for various applications.
Scientific Research Applications
- Application : Researchers have explored water-soluble bis-chromophoric polyamines as fluorescent chemosensors. The introduction of imine groups into the polyamine chain enhances UV absorption, making them potential candidates for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
- Application : Researchers investigate polyamines as potential drug targets. Understanding their charge-dependent behavior informs drug design and development .
- Application : As a MALDI matrix, it can improve the detection sensitivity of mass spectrometry analyses .
Fluorescent Chemosensors
Drug Development
MALDI Matrix Enhancement
Synthetic Methodology
properties
IUPAC Name |
N'-benzyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-12-17(2)21(18(3)13-16)32(29,30)26-10-7-11-31-20(26)15-25-23(28)22(27)24-14-19-8-5-4-6-9-19/h4-6,8-9,12-13,20H,7,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEZSACZRUPDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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